

Isoamyl isovalerate CAS number and chemical properties

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Compound of Interest

Compound Name: *Isoamyl isovalerate*

Cat. No.: B1219995

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An In-depth Technical Guide to **Isoamyl Isovalerate**

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **isoamyl isovalerate**, a significant ester in the flavor and fragrance industries. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and illustrates key processes through standardized diagrams. The information is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Introduction

Isoamyl isovalerate, also known as isopentyl 3-methylbutanoate, is an organic compound classified as an ester.^{[1][2]} It is formed from the reaction of isoamyl alcohol and isovaleric acid.^[1] This compound is a colorless liquid at room temperature and is primarily recognized for its characteristic fruity aroma, often described as being similar to apples or bananas.^{[1][3]} Due to its pleasant scent and flavor profile, it is widely utilized as a flavoring agent in food products such as candies, baked goods, and chewing gum, as well as a fragrance component in

perfumes and other consumer goods.[1][4][5] The natural occurrence of **isoamyl isovalerate** has been reported in various plants, including *Heracleum dissectum* and *Elsholtzia fruticosa*.[6]

Chemical and Physical Properties

The fundamental chemical and physical properties of **isoamyl isovalerate** are summarized in the table below. These properties are critical for its handling, application, and analysis in a laboratory setting.

Property	Value	Citations
CAS Number	659-70-1	[1][2]
Molecular Formula	C ₁₀ H ₂₀ O ₂	[1][2]
Molecular Weight	172.27 g/mol	[2]
Appearance	Colorless liquid	[1][7]
Odor	Fruity, apple-like	[1][3][4]
Boiling Point	190.00 to 191.00 °C @ 760.00 mm Hg	[6][8]
Melting Point	-58.15°C	[3][9]
Density	0.851 - 0.857 g/mL at 25 °C	[6][10]
Refractive Index	1.411 - 1.414 at 20 °C	[6][7]
Solubility	Soluble in most fixed oils and alcohol; slightly soluble in propylene glycol; insoluble in water.[1][6][8]	[1][6][8]
Vapor Pressure	0.886 mmHg @ 25.00 °C	[8]
Flash Point	152.00 °F (66.67 °C)	[8]
LogP (o/w)	3.530 (estimated)	[8]

Experimental Protocols

Synthesis via Fischer Esterification

Fischer esterification is a common method for synthesizing esters, including **isoamyl isovalerate**, through the acid-catalyzed reaction of a carboxylic acid and an alcohol.[\[3\]](#)

Materials:

- Isoamyl alcohol
- Isovaleric acid
- Concentrated sulfuric acid (H_2SO_4) or other acid catalyst[\[3\]](#)[\[11\]](#)
- 5% aqueous sodium bicarbonate ($NaHCO_3$) solution[\[3\]](#)
- Saturated aqueous sodium chloride (brine) solution[\[3\]](#)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$)[\[11\]](#)[\[12\]](#)
- Diethyl ether or other suitable organic solvent[\[3\]](#)
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus[\[7\]](#)

Procedure:

- Reaction Setup: In a round-bottom flask, combine isoamyl alcohol and isovaleric acid.[\[7\]](#) Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[\[7\]](#)
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for approximately 60-75 minutes.[\[12\]](#) This allows the reaction to proceed towards equilibrium without the loss of volatile reactants or products.
- Workup - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.[\[7\]](#) Add cold water and mix.[\[3\]](#) To neutralize the acidic catalyst and any unreacted isovaleric acid, wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution.[\[3\]](#) Carbon dioxide effervescence will be observed; vent the separatory funnel frequently.[\[7\]](#)

- **Workup - Washing:** Further wash the organic layer with a brine solution to remove any remaining water-soluble impurities.[\[3\]](#)
- **Drying:** Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate to remove residual water.[\[12\]](#)
- **Purification:** Filter the dried organic solution to remove the drying agent. The solvent can then be removed using a rotary evaporator.[\[11\]](#) For higher purity, the resulting crude **isoamyl isovalerate** can be purified by distillation.[\[6\]](#)

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard analytical technique used to separate and identify volatile compounds like **isoamyl isovalerate**.

Instrumentation and Conditions:

- **Gas Chromatograph:** Equipped with a Flame Ionization Detector (FID).
- **Column:** A non-polar or semi-polar capillary column, such as an HP-5 or equivalent, is suitable.[\[8\]](#)
- **Carrier Gas:** Helium or hydrogen.
- **Injector Temperature:** 250 °C.
- **Detector Temperature:** 250 °C.
- **Oven Temperature Program:** An initial temperature of around 90°C can be used, with a programmed ramp to a higher temperature to ensure the elution of all components.
- **Injection Mode:** Split injection is typically used to prevent column overloading.

Procedure:

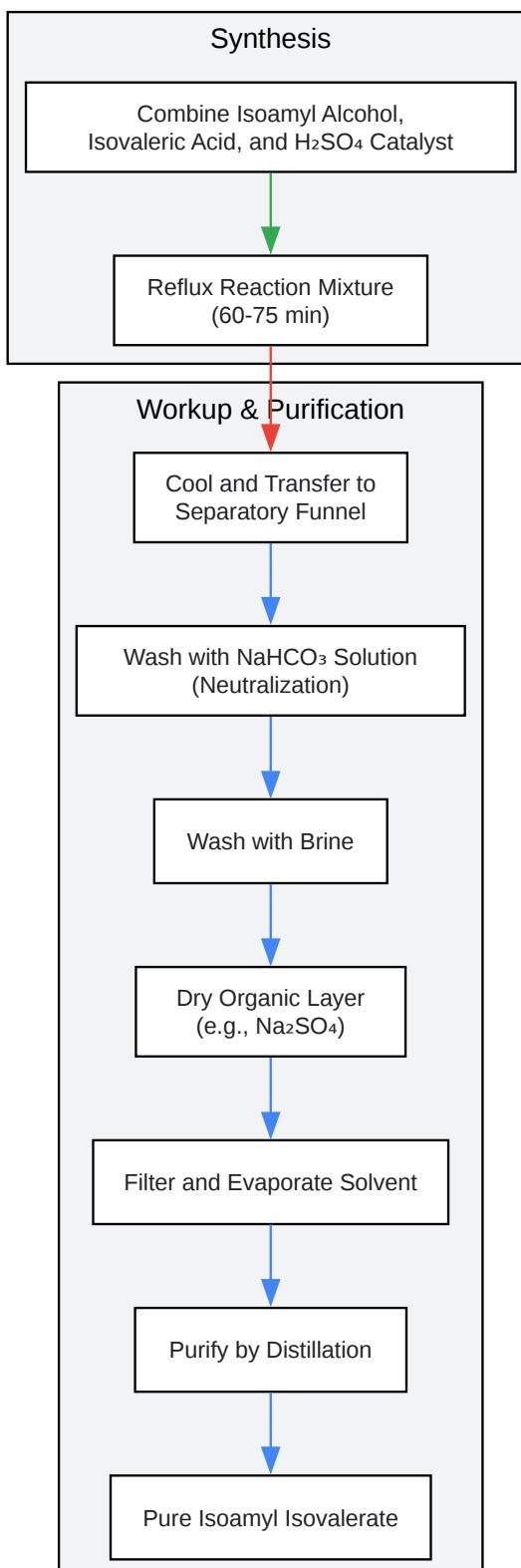
- **Sample Preparation:** Prepare a dilute solution of the **isoamyl isovalerate** sample in a suitable volatile solvent, such as dichloromethane or ethanol.

- Standard Preparation: Create a series of calibration standards of known concentrations of pure **isoamyl isovalerate** in the same solvent.
- Injection: Inject a small, fixed volume (e.g., 1 μ L) of the sample and each standard into the gas chromatograph.
- Data Acquisition: Record the chromatograms, noting the retention time of the peak corresponding to **isoamyl isovalerate**.
- Quantification: Construct a calibration curve by plotting the peak area of the **isoamyl isovalerate** standards against their respective concentrations. The concentration of **isoamyl isovalerate** in the sample can then be determined by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of **isoamyl isovalerate** using the Fischer esterification protocol.

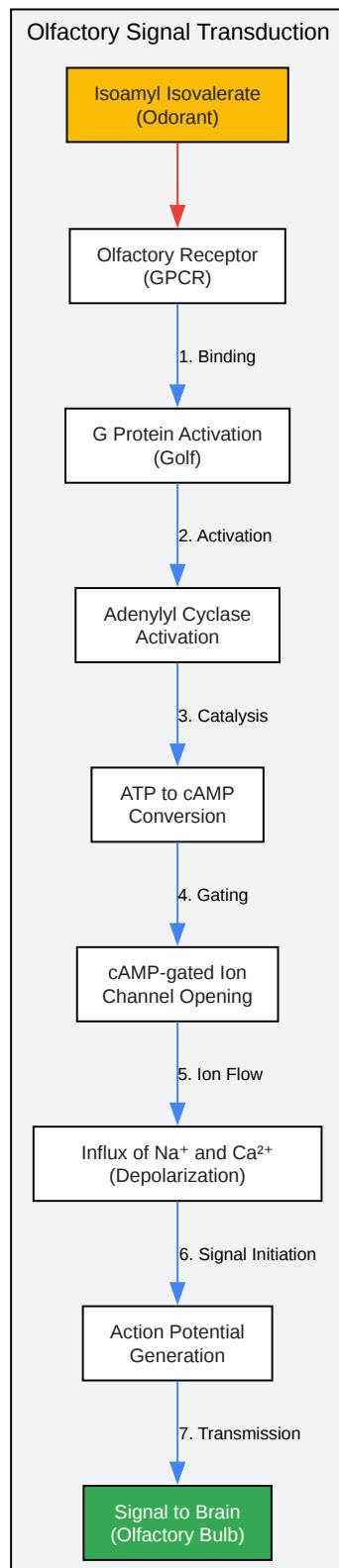


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Caption: Experimental workflow for the synthesis and purification of **isoamyl isovalerate**.

Biological Interaction: Olfactory Signaling Pathway

Isoamyl isovalerate's characteristic fruity scent is perceived through the olfactory system. The diagram below represents a generalized signaling pathway for olfaction, which is initiated when an odorant molecule like **Isoamyl isovalerate** binds to an olfactory receptor.[13]



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